molecular formula C20H20N6O3 B10993230 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10993230
M. Wt: 392.4 g/mol
InChI Key: QWKKPPLDTKRJHH-UHFFFAOYSA-N
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Description

This compound features a fused heterocyclic core comprising a 1,2,4-triazole ring linked to a [1,2]oxazolo[5,4-b]pyridine scaffold. The 4-methoxyphenylethyl substituent on the triazole and the 3,6-dimethyl groups on the oxazolo-pyridine moiety contribute to its unique electronic and steric profile.

Properties

Molecular Formula

C20H20N6O3

Molecular Weight

392.4 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H20N6O3/c1-11-10-15(17-12(2)26-29-19(17)21-11)18(27)23-20-22-16(24-25-20)9-6-13-4-7-14(28-3)8-5-13/h4-5,7-8,10H,6,9H2,1-3H3,(H2,22,23,24,25,27)

InChI Key

QWKKPPLDTKRJHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and oxazole intermediates, followed by their coupling with the pyridine derivative under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups .

Scientific Research Applications

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with overlapping heterocyclic frameworks or substituents. Key structural, electronic, and functional differences are highlighted below:

Table 1: Structural and Electronic Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Oxazolo[5,4-b]pyridine + 1,2,4-triazole 4-Methoxyphenylethyl, 3,6-dimethyl ~450 (estimated) High lipophilicity due to methyl groups; methoxy group enhances π-π interactions
5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (8) Pyrrolo-thiazolo-pyrimidine + triazole 4-Methoxyphenyl, phenyl, thiol ~650 (estimated) Thiol group enables hydrogen bonding; sulfur enhances redox activity
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (12) Thiazolo-pyrimidine + triazole + pyridine 4-Chlorophenyl, 4-methoxyphenyl, pyridinyl ~800 (estimated) Chlorophenyl increases electron-withdrawing effects; pyridine enhances solubility
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (1005612-70-3) Pyrazolo[3,4-b]pyridine Ethyl, methyl, phenyl 374.4 Lower molecular weight improves bioavailability; pyrazole favors kinase binding

Key Insights:

Structural Differences :

  • The target compound’s oxazolo-pyridine core distinguishes it from thiazolo-pyrimidine (e.g., compounds 8 and 12 ) or pyrazolo-pyridine analogs (e.g., 1005612-70-3 ). These fused-ring systems modulate steric bulk and π-stacking capacity.
  • The 4-methoxyphenylethyl group provides electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl in compound 12 .

Electronic and Functional Impact: Methoxy vs. Chloro Substituents: Methoxy groups enhance solubility and hydrogen-bond acceptor capacity, while chloro groups increase electrophilicity and metabolic stability . Triazole vs.

Synthetic Pathways :

  • The target compound likely shares synthetic routes with analogs, such as heterocyclization (e.g., triazole formation via hydrazinecarbothioamide intermediates ) or amide coupling (common in carboxamide derivatives ).

Biological Activity

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula: C20_{20}H27_{27}N5_5O3_3
  • Molecular Weight: 385.5 g/mol

Structural Characteristics

The compound features a triazole ring fused with an oxazole and pyridine moiety, contributing to its diverse biological activities. The presence of the 4-methoxyphenyl group is particularly noteworthy for enhancing its lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit notable antimicrobial properties. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis in fungal cell membranes.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
BenzotriazoleCandida albicans12.5 - 25 μg/mL
Triazole DerivativeAspergillus niger12.5 - 25 μg/mL
N-{...}Bacillus subtilisNot specified

Anticancer Activity

The compound has shown promising results in various cancer cell lines. For instance, studies on similar triazole derivatives have reported IC50_{50} values indicating significant cytotoxic effects against breast cancer (T47D) and colon carcinoma (HCT-116).

Case Study: Anticancer Efficacy

In a study investigating the anticancer properties of triazole derivatives:

  • Compound Tested: Similar structural analogs
  • Cell Lines: HCT-116 and T47D
  • Results:
    • HCT-116: IC50_{50} = 6.2 μM
    • T47D: IC50_{50} = 27.3 μM

Anti-inflammatory Properties

Triazole compounds are also recognized for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines has been documented, suggesting their potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds like this one often inhibit key enzymes involved in metabolic pathways of pathogens.
  • Cell Membrane Disruption : By targeting sterol biosynthesis in fungi, these compounds compromise cell membrane integrity.
  • Cytotoxicity Induction : In cancer cells, they may induce apoptosis through various signaling pathways.

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